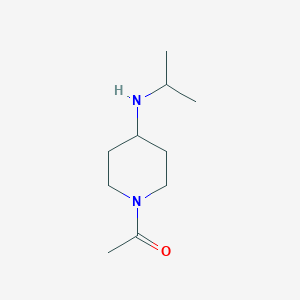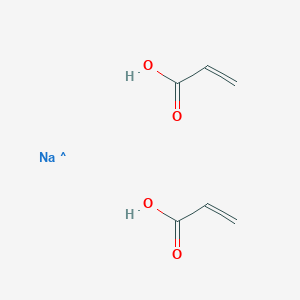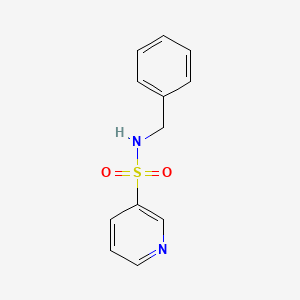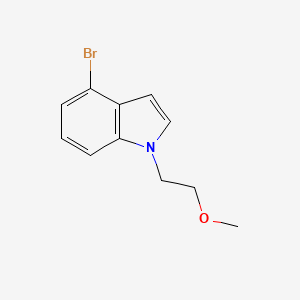
2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione
Overview
Description
The compound “2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione” is a complex organic molecule. It has a molecular weight of 458.5409 . The IUPAC Standard InChI is InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2 .
Synthesis Analysis
The synthesis of this compound is complex and may require multiple steps . A common synthesis method involves a basic oxidation reaction of isoindoline-1,3-dione, followed by a reaction with ethylene glycol. This is then followed by a condensation and Grignard reaction to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The molecule consists of a long chain of ethoxy groups attached to an isoindoline-1,3-dione group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 458.5409 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Crystallography and Molecular Structure
Abdellaoui et al. (2019) analyzed a compound structurally similar to 2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione, focusing on crystal structure and intermolecular interactions. This research enhances understanding of molecular arrangements and bonding in compounds like these, which can have implications in materials science and molecular engineering (Abdellaoui et al., 2019).
The study by Duru et al. (2018) on 2-(4-ethoxyphenyl)isoindoline-1,3-dione, which shares a similar chemical structure, provided insights into the molecular structure and intermolecular hydrogen bonds. This kind of research is crucial in understanding how such compounds can be utilized in designing new materials and drugs (Duru et al., 2018).
Biological Activity and Potential Therapeutic Uses
- Andrade-Jorge et al. (2018) discussed the biological activity of a phthalimide derivative, highlighting its potential as an inhibitor of AChE, an enzyme involved in Alzheimer’s disease. This suggests that derivatives of isoindoline-1,3-dione might have therapeutic applications in neurodegenerative diseases (Andrade-Jorge et al., 2018).
Material Science and Corrosion Resistance
- Aly et al. (2020) explored phthalimide-functionalized compounds for their application in corrosion resistance. This research indicates the potential use of such compounds in protective coatings and materials engineering (Aly et al., 2020).
Chemical Synthesis and Characterization
- Studies like the one by Tan et al. (2016) focus on synthesizing and characterizing derivatives of isoindoline-1,3-dione, which is crucial for developing new chemical entities with potential applications in various fields (Tan et al., 2016).
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c18-6-8-22-10-12-23-11-9-21-7-5-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-4,18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYVVRJTOXWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3300573.png)
![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3300587.png)
![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/no-structure.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-ethyl-7-hydroxychromen-2-one](/img/structure/B3300609.png)


![(2-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300623.png)


![(2-Nitrophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300658.png)


